Palmitoyl isoleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palmitoyl isoleucine is a lipo-aminoacid derived from the naturally occurring essential amino acid isoleucine that is known for its ability to support tissue repair and lift vital proteins on the skin.

科学的研究の応用

Pharmaceutical Applications

Palmitoyl isoleucine has been explored for its therapeutic potential, particularly in enhancing drug delivery systems and modulating biological responses.

1.1 Drug Delivery Systems

- The incorporation of this compound into drug formulations can enhance the solubility and bioavailability of poorly soluble drugs. Its fatty acid chain facilitates membrane permeability, which is crucial for effective drug absorption in the body.

- A study highlighted that N-acyl amino acids, including this compound, could serve as effective carriers for therapeutic agents, improving their pharmacokinetic profiles .

1.2 Antiviral Properties

- Research has shown that palmitoylation, a process involving the addition of fatty acid chains like palmitic acid to proteins, can enhance the antiviral activity of certain proteins. For instance, S-palmitoylation of interferon-induced transmembrane protein 3 (IFITM3) significantly boosts its antiviral efficacy against viruses such as influenza . This suggests a potential application for this compound in developing antiviral therapies.

Cosmetic Applications

This compound is also utilized in cosmetic formulations due to its skin-conditioning properties.

2.1 Skin Conditioning and Sensitization Studies

- In cosmetic products, this compound acts as an emollient and skin conditioning agent. Its ability to enhance skin hydration and barrier function makes it valuable in formulations aimed at improving skin texture .

- Safety assessments indicate that amino acid alkyl amides, including this compound, have minimal sensitization risk at typical usage concentrations in cosmetics .

Biochemical Research Applications

This compound plays a significant role in biochemical studies, particularly concerning protein modification and lipid metabolism.

3.1 Protein Modification

- The study of protein S-acylation has revealed that palmitoylation affects various cellular processes, including protein localization and function. This compound serves as a model compound to understand these modifications better .

- Global analyses of neuronal proteins have identified numerous palmitoylation sites, indicating that palmitoylation may regulate neuronal functions and signaling pathways .

3.2 Lipid Metabolism Regulation

- Research indicates that dietary supplementation with isoleucine can influence lipid metabolism positively. For instance, studies on broilers showed that isoleucine supplementation improved growth performance while alleviating lipid deposition through mechanisms involving key metabolic enzymes . Given that this compound shares structural similarities with isoleucine, it may also play a role in modulating lipid metabolism.

Case Study 1: Antiviral Mechanisms

A study demonstrated that S-palmitoylation enhances the clustering of IFITM3 in membranes, which is critical for its antiviral activity against influenza virus infections. This finding underscores the importance of palmitoylated proteins in immune responses and suggests potential therapeutic avenues involving palmitoyl compounds .

Case Study 2: Lipid Metabolism in Poultry

In poultry research, dietary supplementation with isoleucine (0.83%) was found to improve meat quality and reduce fat deposition by activating AMPK pathways. This case illustrates the broader implications of amino acids like this compound in agricultural practices aimed at enhancing livestock quality .

特性

CAS番号 |

54617-29-7 |

|---|---|

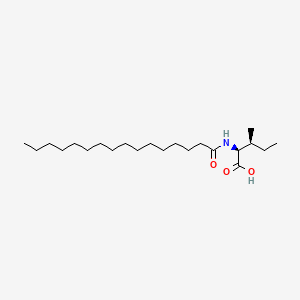

分子式 |

C22H43NO3 |

分子量 |

369.6 g/mol |

IUPAC名 |

(2S,3S)-2-(hexadecanoylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C22H43NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(24)23-21(22(25)26)19(3)5-2/h19,21H,4-18H2,1-3H3,(H,23,24)(H,25,26)/t19-,21-/m0/s1 |

InChIキー |

NGYZAEAXQQNUBZ-FPOVZHCZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

54617-29-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Palmitoyl isoleucine; L-Isoleucine, N-(1-oxohexadecyl)-; Voluform; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。